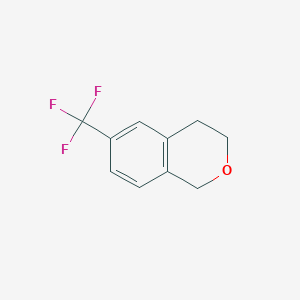

6-(Trifluoromethyl)isochroman

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Trifluoromethyl)isochroman is a heterocyclic compound featuring a benzopyran (isochroman) core with a trifluoromethyl (-CF₃) substituent at the 6-position. The isochroman structure consists of a benzene ring fused to a tetrahydropyran ring, where the oxygen atom is positioned at the 1-site of the pyran moiety. The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences lipophilicity, making this compound a valuable scaffold in medicinal chemistry .

This compound derivatives, such as compound 29 (an isochroman analog of CD3254), exhibit retinoid X receptor (RXR) agonism, with applications in oncology and dermatology due to their ability to activate retinoic acid response elements (RARE) .

Preparation Methods

Key Synthetic Strategies

Diastereoselective Crystallization and Chiral Chromatography

Initial preparations of 6-(Trifluoromethyl)isochroman involved diastereoselective crystallization of key intermediates, which allowed partial stereocontrol. Subsequent purification by chiral chromatography enhanced the enantiomeric purity of the compound. However, these methods were limited by throughput and complexity.

Asymmetric Synthesis via Enantioselective Trifluoromethyl Addition

The breakthrough in preparation came with the development of an asymmetric synthesis route. This route involves the enantioselective addition of a trifluoromethyl group to a ketone precursor, catalyzed by a cinchonine-derived catalyst. The trifluoromethyl anion is generated nucleophilically from trimethyl(trifluoromethyl)silane (CF3TMS) using cesium fluoride as an initiator. The resulting chiral alcohol intermediate is then cyclized to form the isochroman ring by treatment with potassium tert-butoxide (t-BuOK).

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Trifluoromethyl anion generation | CF3TMS, CsF (cesium fluoride) | Efficient nucleophilic trifluoromethyl source |

| Enantioselective addition | Cinchonine-derived catalyst, ketone precursor | High enantioselectivity in trifluoromethyl addition |

| Cyclization | t-BuOK (potassium tert-butoxide) | Conversion of addition product to isochroman structure |

| Formylation | Duff reaction | Introduction of aldehyde functionality for further coupling |

| Coupling | Amine coupling to form final product CJ-17,493 | Completion of NK-1 receptor antagonist synthesis |

This sequence demonstrates the integration of asymmetric catalysis and classical organic transformations to achieve the target compound with high stereochemical fidelity and yield.

Process Optimization and Regioselectivity

Research identified conditions to improve regioselectivity during the Friedel–Crafts acylation step, a critical transformation in the pathway. The use of specific Lewis acids and solvent systems was optimized to favor the desired substitution pattern on the aromatic ring, minimizing side reactions and byproducts.

Alternative Methods and Patented Processes

A patented process (US7534812B2) describes preparation methods for isochroman derivatives, including trifluoromethyl-substituted analogs. This method involves:

- Use of Lewis acids such as aluminium trichloride to catalyze cyclization

- Controlled reaction times and temperatures to optimize yields

- Purification steps including extraction, washing, and recrystallization to isolate high-purity products

These patented protocols emphasize scalability and reproducibility for industrial manufacture.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)isochroman undergoes various chemical reactions, including:

Oxidation: The benzylic carbon of isochromans can be oxidized using nitroxyl-type catalysts such as TEMPO and AZADO.

Reduction: Reduction reactions can be facilitated by using appropriate reducing agents under controlled conditions.

Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Nitroxyl-type catalysts (e.g., TEMPO, AZADO) in the presence of oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in various applications.

Scientific Research Applications

6-(Trifluoromethyl)isochroman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isochroman involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . This allows it to effectively interact with biological targets, such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of 6-(Trifluoromethyl)isochroman and Key Analogs

Key Observations :

- Isochroman vs. Chroman: The position of the oxygen atom (C1 in isochroman vs. C4 in chroman) alters ring strain and electronic properties. Chroman-4-one derivatives (e.g., ) often exhibit keto-enol tautomerism, enhancing reactivity in synthesis .

- Benzazepinone vs. Isochroman: The benzazepinone’s lactam group enables hydrogen bonding, critical for receptor binding in calcium channel blockers, whereas the isochroman’s ether linkage improves metabolic stability .

Pharmacological Activity

Table 2: Pharmacological Profile of Selected Compounds

Key Findings :

- Rexinoid Activity: Isochroman substitution (e.g., compound 29) reduces potency compared to parent compounds (CD3254, Net-TMN) but retains superior activity to bexarotene, a clinical RXR agonist .

- Calcium Channel Blockers: The benzazepinone derivative with a -CF₃ group exhibits prolonged antihypertensive effects compared to diltiazem, attributed to enhanced receptor binding and metabolic stability .

Biological Activity

6-(Trifluoromethyl)isochroman is an organic compound characterized by a trifluoromethyl group attached to the isochroman structure, which consists of a benzene ring fused to a tetrahydrofuran ring. This unique substitution significantly enhances its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and drug development. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for biological applications.

The chemical structure of this compound is depicted as follows:

Several synthesis methods have been developed for this compound, including the use of hexafluoroisopropanol (HFIP) as a solvent in reactions involving epoxides, which allows for greater electrophile scope and improved yields of isochromans .

Biological Activity

The biological activity of this compound has been primarily studied in the context of its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards target proteins, thereby increasing its potential as a therapeutic agent .

- Inhibition of PRMT5 : Research indicates that this compound effectively inhibits PRMT5, leading to reduced proliferation of cancer cells. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.

- Enhanced Lipophilicity : The trifluoromethyl substitution increases the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Case Studies and Research Findings

A variety of studies have explored the biological activity and therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits the growth of PRMT5-dependent cancer cell lines. The IC50 values indicate a potent effect on cell viability, with values ranging from 10 to 50 µM depending on the cell line tested .

- Comparison with Other Isochromans : Comparative studies with other isochroman derivatives show that this compound exhibits superior inhibitory activity against PRMT5 due to its unique trifluoromethyl group .

- Pharmacokinetic Studies : Pharmacokinetic profiling revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to non-fluorinated analogs. This enhances its viability as a drug candidate.

Data Table: Biological Activity Comparison

| Compound Name | PRMT5 Inhibition IC50 (µM) | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| This compound | 15 | 3.5 | High |

| Non-fluorinated isochroman | 50 | 1.2 | Moderate |

| Other Trifluoromethyl derivatives | Varies (20-100) | 2.8-4.0 | Variable |

Q & A

Basic Research Questions

Q. How can synthetic routes for 6-(Trifluoromethyl)isochroman be optimized to improve yield and regioselectivity?

- Methodology : Utilize cross-dehydrogenative coupling (CDC) reactions with Cu catalysis, as demonstrated in oxidative arylation protocols. Substituent placement on the isochroman ring (e.g., electron-withdrawing groups like trifluoromethyl at R6) enhances reactivity, while electron-donating groups (e.g., methoxy at R2) inhibit coupling . Reaction optimization should prioritize inert atmospheres, controlled stoichiometry, and solvent polarity adjustments (e.g., dioxane or DMF) .

- Data Contradictions : Bromine at R1 reduces yields (Scheme 3 in ), while fluorine at R2 improves reactivity. This highlights the need for substituent-specific screening.

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methods :

- LCMS/HPLC : For purity assessment and molecular weight confirmation (e.g., m/z 727 [M+H]+ for intermediates) .

- Circular Dichroism (CD) : To confirm binding modes in DNA interaction studies (minor groove binding observed in ct-DNA experiments) .

- Fluorescence Quenching : Quantify binding constants (e.g., Kb = 4.0 × 10³ M⁻¹ for isochroman-DNA complexes) .

Q. How do structural modifications influence the biological activity of this compound?

- Approach : Perform SAR studies by systematically varying substituents. For example:

- Antidiabetic Activity : Isochroman derivatives with PTP1B inhibition (IC₅₀ = 51.63 nM) require a trifluoromethyl group for enhanced lipophilicity and target engagement .

- Antitumor Activity : Meta-substituted aryl groups improve cytotoxicity against cancer cell lines, while ortho-substituents reduce potency .

Q. What are the common pitfalls in designing oxidative coupling reactions for isochroman derivatives?

- Key Issues :

- Over-Vinylation : Electron-donating substituents on acetals lead to diene byproducts (e.g., symmetric dienes in Scheme 1A ).

- Catalyst Sensitivity : Cupration steps require precise stoichiometry; excess CuII salts deactivate intermediates .

Q. How to assess the DNA-binding mechanism of this compound?

- Protocol :

- Competitive Binding Assays : Use ethidium bromide displacement to confirm minor groove binding .

- Ionic Strength Tests : Reduced binding at high NaCl concentrations (≥0.2 M) suggests electrostatic interactions dominate .

Advanced Research Questions

Q. How does stereochemistry impact the reactivity of this compound in catalytic systems?

- Insights : Stereoselective vinylation of isochroman acetals produces olefin isomers (e.g., 16:1 ratio for 3G in Scheme 2 ). Chiral HPLC or NMR (NOESY) is critical for resolving isomers. Computational modeling (DFT) can predict transition-state energies for stereocontrol .

Q. What computational strategies validate the interaction of this compound with biological targets?

- Methods :

- Molecular Docking : SwissDock or AutoDock Vina to simulate binding to PTP1B or DNA .

- ADMET Prediction : SwissADME evaluates drug-likeness (Lipinski’s Rule of 5 compliance) and toxicity (ProTox-II) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy of antitumor isochroman derivatives?

- Experimental Design :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using liver microsomes .

- Xenograft Models : Compare tumor regression in mice (e.g., 6-(Trifluoromethyl)pyridine-thiol derivatives show 60% inhibition ).

- Data Analysis : Use ANOVA to identify confounding variables (e.g., cytochrome P450 metabolism).

Q. What mechanistic pathways explain the Cu-catalyzed cross-dehydrogenative coupling of isochroman?

- Proposed Mechanism :

CuI-mediated anisole cupration generates a radical intermediate.

Oxocarbenium ion formation via isochroman oxidation.

Radical-ion recombination yields the coupled product (Scheme 4 ).

Q. How to design isochroman-based probes for real-time monitoring of enzyme activity?

- Strategies :

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |

InChI Key |

SZCNQLJFMXQGHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.